molecular formula C14H18N4 B12733992 N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine CAS No. 84859-06-3

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine

Cat. No.: B12733992
CAS No.: 84859-06-3
M. Wt: 242.32 g/mol
InChI Key: ZDUWKDQRGYCRBC-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine is a complex organic compound with a unique structure that combines elements of both azepine and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine typically involves the reaction of hexahydro-1-methyl-2H-azepin-2-ylidene with benzimidazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine is unique due to its specific structural features that combine elements of both azepine and benzimidazole. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

84859-06-3

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

(Z)-N-(1H-benzimidazol-2-yl)-1-methylazepan-2-imine

InChI

InChI=1S/C14H18N4/c1-18-10-6-2-3-9-13(18)17-14-15-11-7-4-5-8-12(11)16-14/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,15,16)/b17-13-

InChI Key

ZDUWKDQRGYCRBC-LGMDPLHJSA-N

Isomeric SMILES

CN\1CCCCC/C1=N/C2=NC3=CC=CC=C3N2

Canonical SMILES

CN1CCCCCC1=NC2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.